molecular formula C30H21BO2 B3288940 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid CAS No. 853945-54-7

10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid

Cat. No.: B3288940
CAS No.: 853945-54-7
M. Wt: 424.3 g/mol
InChI Key: JXTBNNPEUYAVIR-UHFFFAOYSA-N
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Description

10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid is a complex organic compound that features a boronic acid functional group attached to an anthracene core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Properties

IUPAC Name

[10-(3-naphthalen-2-ylphenyl)anthracen-9-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19,32-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBNNPEUYAVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC6=CC=CC=C6C=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid typically involves a Suzuki coupling reaction. This reaction is performed between 10-(2-naphthyl)anthracene-9-boronic acid and 1-(3-iodophenyl)naphthalene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with altered substituents .

Scientific Research Applications

OLED Emitters

One of the primary applications of 10-(3-(naphthalen-2-yl)phenyl)anthracene-9-boronic acid is in the development of organic light-emitting diodes (OLEDs). The compound has been utilized as an emitter in OLED devices due to its favorable photophysical properties.

Case Study : A study demonstrated the synthesis of new OLED emitters using a palladacycle-catalyzed triple Suzuki coupling strategy involving this boronic acid. The resulting anthracene derivatives exhibited enhanced fluorescence properties, making them suitable candidates for efficient light emission in OLEDs .

Photonic Devices

The compound's ability to form stable boronate esters allows it to be used in photonic devices where light manipulation is crucial. Its high quantum yield and stability under operational conditions make it attractive for use in advanced photonic applications.

Suzuki-Miyaura Coupling Reactions

This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

Research Findings : In a systematic investigation of various arylboronic acids, including this compound, researchers found that it facilitates the formation of complex organic molecules with high yields and selectivity. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Reaction TypeYield (%)Conditions
Suzuki Coupling with Aryl85Pd catalyst, K2CO3 base
Triple Coupling Reaction75One-pot synthesis

Drug Delivery Systems

The compound has shown promise in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its boronic acid functional group can interact with diols present in sugars and nucleic acids, enhancing targeting capabilities.

Case Study : Research indicated that using boronic acids like this compound can improve the specificity of drug delivery systems by enabling selective binding to target cells through receptor-mediated endocytosis .

Fluorescent Probes

In biochemistry, this compound has been explored as a fluorescent probe for detecting specific biomolecules. Its fluorescence properties are enhanced upon binding with certain substrates, allowing for sensitive detection methods.

Example : A study utilized this boronic acid in the detection of mycolactone A/B, where it formed a fluorescent adduct that could be monitored using UV-vis spectroscopy . This application highlights its potential utility in diagnostic assays.

Biological Activity

10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, combines elements of anthracene and naphthalene, which are known for their photophysical properties and biological interactions. The presence of the boronic acid moiety enhances its reactivity and potential applications in medicinal chemistry, particularly in oncology and drug delivery systems.

Boronic acids, including this compound, are known to interact with various biomolecules, including enzymes and receptors. The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition. This property is particularly relevant in the context of proteasome inhibitors used in cancer therapy.
  • Cellular Uptake : The hydrophobic nature of the anthracene and naphthalene moieties may facilitate cellular uptake, enhancing the compound's bioavailability.
  • Fluorescent Properties : The compound's structure allows it to serve as a fluorescent probe, which can be utilized in biological imaging and tracking cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that boronic acid derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression. These studies suggest a strong interaction with the active sites of enzymes related to cell proliferation .
  • Antioxidant Properties : Research has shown that boronic acid derivatives can exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Data Tables

Biological Activity Mechanism Target Reference
AnticancerProteasome inhibitionCancer cell lines
AntioxidantScavenging free radicalsCellular membranes
Enzyme inhibitionCovalent bond formationVarious enzymes

Q & A

Q. What are the standard synthetic routes for 10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety to form carbon-carbon bonds. Key steps include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .
  • Solvent Optimization : Toluene/ethanol mixtures (3:1) at 80–90°C enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in THF/ethanol ensures >95% purity .
    Critical Parameter : Excess base (e.g., K₂CO₃) improves boronic acid reactivity but must be balanced to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent boronic acid oxidation and anthracene degradation .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye exposure (H315/H319 hazards) .
  • Stability Tests : Monitor via TLC or HPLC; degradation manifests as new peaks at retention times 8–10 min (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Anthracene protons appear as doublets (δ 7.8–8.5 ppm), while boronic acid protons are masked but confirmable via ¹¹B NMR (δ 30–35 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 349.2) validates molecular weight .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving boronic acid geometry (bond angles: 117–120°) .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., 1-naphthyl vs. 2-naphthyl isomers)?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of naphthyl protons to anthracene core, distinguishing substitution patterns .
  • UV-Vis : Anthracene absorption at 365 nm shifts by ±5 nm depending on naphthyl orientation .
  • HPLC Retention Time : 2-naphthyl derivatives elute 1–2 min later than 1-naphthyl analogs (C18 column, 70% acetonitrile) .

Advanced Research Questions

Q. What role does this compound play in organic light-emitting diode (OLED) design, and how does its structure enhance device performance?

Methodological Answer:

  • Function : Acts as a hole-transport layer (HTL) due to anthracene’s high electron mobility and boronic acid’s planar conjugation .

  • Device Metrics :

    ParameterValueSource
    External Quantum Efficiency1% (photon/electron)
    Luminous Efficiency1.5 lm/W
    Brightness>1000 cd/m²

Optimization : Co-deposition with electron-transport layers (e.g., Alq₃) balances charge injection .

Q. How can computational modeling predict the compound’s electronic properties for sensor applications?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set computes HOMO/LUMO levels (e.g., HOMO: -5.2 eV, LUMO: -2.8 eV) .
  • Molecular Dynamics : Simulates binding to pollutants (e.g., Hg²⁺) via boronic acid’s Lewis acidity, guiding sensor design .

Q. What experimental challenges arise in synthesizing this compound, and how can data inconsistencies be resolved?

Methodological Answer:

  • Common Issues :
    • Low yields from steric hindrance at the 3-phenyl position.
    • Impurities from boroxine formation (add 1 eq. H₂O to suppress) .
  • Troubleshooting :
    • Contradictory NMR : Confirm via COSY and HSQC to rule out diastereomers .
    • Mass Spec Discrepancies : Use high-resolution MALDI-TOF to distinguish isotopic patterns .

Q. How does the compound’s stability under UV irradiation impact its use in optoelectronic devices?

Methodological Answer:

  • Accelerated Aging Tests : Expose thin films to 365 nm UV (10 mW/cm²) for 100 hrs; monitor via:
    • PL Intensity Loss : >20% degradation indicates anthracene ring oxidation .
    • XPS Analysis : O 1s peak at 532 eV confirms boronic acid → boroxine conversion .
      Mitigation : Encapsulate devices with UV-blocking layers (e.g., SiO₂) .

Q. What strategies optimize this compound’s solubility for thin-film processing without compromising electronic properties?

Methodological Answer:

  • Solvent Blends : Chloroform:DMF (9:1) increases solubility to 15 mg/mL while maintaining film uniformity .
  • Side-Chain Engineering : Introduce alkyl groups (e.g., -C₆H₁₃) at the anthracene 10-position; increases solubility but raises HOMO by 0.3 eV .

Q. How can researchers validate the compound’s purity for high-impact publications?

Methodological Answer:

  • Multi-Technique Validation :

    TechniqueAcceptance Criteria
    HPLCSingle peak (Rt 12.5 min)
    Elemental AnalysisC: 82.7%, H: 4.9% (calc.)
    TGADecomposition >300°C
  • Batch Reproducibility : Compare ³⁵Cl NMR (absence of Cl⁻ confirms no residual Pd) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid
Reactant of Route 2
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10-(3-(Naphthalen-2-yl)phenyl)anthracene-9-boronic acid

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